molecular formula C11H15NO3S B3155050 methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate CAS No. 79128-69-1

methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate

Cat. No.: B3155050
CAS No.: 79128-69-1
M. Wt: 241.31 g/mol
InChI Key: UMECWUPJPGGLTL-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate is a synthetic thiophene-carboxylate derivative offered for research and development purposes. This compound features a thiophene ring system—a five-membered aromatic heterocycle containing a sulfur atom—which is a privileged scaffold in medicinal chemistry due to its prevalence in pharmacologically active molecules. Compounds based on the thiophene-2-carboxamide structure are of significant interest in drug discovery. Research on similar scaffolds, particularly the 2-amide-3-methylester thiophene core, has identified them as promising inhibitors of viral macrodomains, such as the SARS-CoV-2 Mac1 protein, which is a potential antiviral target . Furthermore, thiophene carboxamide derivatives are extensively investigated for their antiproliferative properties and have shown cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology research . The specific mechanism of action for this compound is not currently reported and would be dependent on the research context. As a building block, it can be used in the synthesis of more complex molecules or in the development of structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMECWUPJPGGLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167628
Record name Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-69-1
Record name Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79128-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate with structurally related thiophene carboxylates, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives

Compound Name Substituent at Position 3 Carboxylate Position Key Properties/Applications References
This compound 2,2-Dimethylpropanamido (pivalamido) 2 Bulky substituent may improve metabolic stability; potential pharmaceutical intermediate. Target
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate Methylsulfonamido 2 High polarity due to sulfonamide; irritant (skin/eyes), respiratory toxicity .
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino, 4-methyl 2 Basic amino group enables further derivatization; used in research .
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate 2-Chloropropanamido, 5-ethyl 3 Chlorine enhances electrophilicity; ethyl groups increase lipophilicity .
Methyl 3-(4-ethoxybenzamido)thiophene-2-carboxylate 4-Ethoxybenzamido 2 Aromatic substituent may enhance binding affinity in drug design .

Key Findings:

Substituent Effects on Reactivity and Solubility: The pivalamido group in the target compound introduces significant steric bulk, likely reducing solubility in polar solvents compared to smaller substituents like amino or methylsulfonamido . Methylsulfonamido () and 4-ethoxybenzamido () groups enhance polarity, making these compounds more soluble in aqueous media compared to the hydrophobic pivalamido derivative.

Toxicity and Safety Profiles: Methyl 3-(methylsulfonamido)thiophene-2-carboxylate () is classified as a skin/eye irritant with respiratory toxicity, whereas similar amino-substituted analogs (e.g., ) lack reported toxicity data, suggesting safer handling profiles.

Synthetic Utility: Amino-substituted derivatives (e.g., ) are frequently used as intermediates for further functionalization, such as coupling reactions or metal coordination. In contrast, the pivalamido group may hinder further reactions due to steric constraints.

Biological Relevance :

  • Thiophene carboxylates with aromatic substituents (e.g., 4-ethoxybenzamido in ) are explored for drug discovery, leveraging π-π interactions in target binding. The pivalamido group’s steric bulk could similarly modulate interactions with biological targets, though specific data are lacking.

Biological Activity

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl ester and an amide group, which may contribute to its biological activity. The structure can be represented as follows:

Methyl 3 2 2 dimethylpropanamido thiophene 2 carboxylate C12H17NO2\text{Methyl 3 2 2 dimethylpropanamido thiophene 2 carboxylate}\quad \text{ C}_12\text{H}_{17}\text{N}\text{O}_2\text{S }

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are involved in various cellular processes, including apoptosis, inflammation, and stress response. By inhibiting these kinases, the compound may modulate signaling pathways that are critical in disease states such as cancer and neurodegenerative disorders .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antiviral Activity : Preliminary evaluations suggest that derivatives related to this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated significant inhibition of HBV replication at concentrations around 10 µM .
  • Cytotoxicity : The cytotoxic effects of the compound were assessed using various cell lines. It was found that while exhibiting antiviral activity, the compound also maintained low cytotoxicity, making it a promising candidate for further development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntiviralInhibition of HBV replication10
CytotoxicityLow cytotoxic effects-
JNK InhibitionSelective inhibition-

Case Study: Antiviral Efficacy

In a controlled study involving human hepatoma cell lines (HepG2), this compound was tested for its ability to inhibit HBV replication. The results indicated a significant reduction in viral load with minimal impact on cell viability, suggesting that the compound could be developed as an antiviral agent with therapeutic potential against HBV infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate?

  • Methodology : Synthesis typically involves coupling 2,2-dimethylpropanamide to a methyl thiophene-2-carboxylate precursor. Key steps include:

  • Acylation : Reacting the amine group of thiophene-2-carboxylate derivatives with 2,2-dimethylpropanoyl chloride in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen atmosphere.
  • Catalysis : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation .
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water gradients) to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm the absence of unreacted precursors. Key peaks include thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Critical Parameters :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation, while higher temperatures (reflux) accelerate coupling .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful drying to prevent hydrolysis .
  • Catalyst Screening : Testing alternatives to DCC (e.g., HATU or PyBOP) can improve reaction efficiency .
    • Statistical Optimization : Use of Design of Experiments (DoE) to balance variables like solvent ratio, temperature, and catalyst loading .

Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved?

  • Case Study : Discrepancies in carbonyl peak positions may arise from tautomerism or solvent effects.

  • Solution : Conduct variable-temperature NMR or use deuterated solvents to stabilize specific conformers .
  • Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes for the proposed structure .

Q. What methodologies are used to assess biological activity and mechanism of action?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
  • Cell Viability : MTT or ATP-based assays to evaluate cytotoxicity in cancer cell lines .
    • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinities to biological targets, followed by MD simulations to assess stability .

Q. How can derivatives of this compound be designed for specific pharmacological targets?

  • Rational Design :

  • Bioisosteric Replacement : Substitute the 2,2-dimethylpropanamido group with sulfonamides or heterocyclic moieties to modulate lipophilicity .
  • Prodrug Strategies : Ester hydrolysis or PEGylation to improve bioavailability .
    • Structure-Activity Relationship (SAR) : Systematic variation of substituents on the thiophene ring and amide group, followed by PCA (Principal Component Analysis) to correlate structural features with activity .

Q. How should contradictory results in bioassays (e.g., varying IC50_{50} values across studies) be addressed?

  • Root Cause Analysis :

  • Assay Conditions : Differences in pH, serum content, or incubation time can alter results. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
  • Compound Stability : Test degradation under assay conditions via HPLC-MS to rule out batch-specific impurities .
    • Meta-Analysis : Use statistical tools (e.g., forest plots) to aggregate data from multiple studies and identify outliers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate
Reactant of Route 2
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methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate

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